B1191834 PTC596

PTC596

Katalognummer: B1191834
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. this compound targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics;  its expression is associated with increased tumor aggressiveness and a poor prognosis.

Wissenschaftliche Forschungsanwendungen

PTC596 in Acute Myeloid Leukemia (AML) Treatment

This compound, a novel BMI-1 inhibitor, has shown promising results in the treatment of acute myeloid leukemia (AML). In a 2017 study, this compound was found to downregulate MCL-1 and induce mitochondrial apoptosis in AML progenitor cells, even in p53 mutant AML, which is associated with a high risk of relapse. The study demonstrated this compound's potential in inducing apoptosis in AML cells through a p53-independent mechanism, highlighting its significance in treating refractory or relapsed AML patients, especially those with complex karyotype or therapy-related AML frequently associated with p53 mutations (Nishida et al., 2017).

This compound as a Cancer Stem Cell Targeting Agent

This compound's role in targeting cancer stem cells (CSCs) by reducing levels of the BMI1 protein was evaluated in a Phase 1 clinical trial. The trial focused on assessing the safety, dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics of this compound in patients with advanced solid tumors. Initial results indicated that this compound reduced the number of CSCs in preclinical models and slowed tumor growth in rodent models, offering a new avenue for cancer treatment (Infante et al., 2017).

This compound's Mechanism of Action in Tumor Stem Cell Depletion

A study published in 2014 explored this compound's efficacy in various tumor models, including glioblastoma and leukemia. This compound was found to induce hyper-phosphorylation of BMI1, leading to its degradation and the reduction of polycomb repressive complex 1 activity. This mechanism suggests this compound's potential in preferentially depleting the tumor stem cell fraction, offering a novel approach to cancer therapy (Kim et al., 2014).

Preclinical and Early Clinical Development of this compound

In 2021, research on this compound highlighted its unique properties as a tubulin-binding agent, distinguishing it from other agents in its class. This compound demonstrated broad-spectrum anticancer activity and efficacy in preclinical models of leiomyosarcomas and glioblastoma. The study underlined this compound's potential in clinical trials, especially in combination with other treatments for cancers like leiomyosarcoma and diffuse intrinsic pontine glioma (Jernigan et al., 2021).

This compound in Combination with Standard Regimens for Pancreatic Ductal Adenocarcinoma

This compound's effectiveness in combination with standard treatments for pancreatic ductal adenocarcinoma (PDA) was assessed in a 2019 study. The research demonstrated this compound's synergistic effect with standard regimens, leading to potent and durable regressions in preclinical models. Notably, this compound showed promise as a direct microtubule polymerization inhibitor without peripheral neurotoxicity, which is a common side effect of similar agents (Eberle-Singh et al., 2019).

Eigenschaften

Aussehen

Solid powder

Synonyme

PTC596;  PTC-596;  PTC 596.; Unknown

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.